Decaprenylamine hydrochloride

Chemosensitization Cancer Research Isoprenoids

Select Decaprenylamine hydrochloride as your chemosensitizer control when the research objective requires calcium channel-independent reversal of multidrug resistance. Unlike verapamil, this synthetic C50 isoprenoid enhances intracellular accumulation of doxorubicin and bleomycin A2 without calcium channel blockade at active concentrations (≤20 µg/mL), eliminating cardiovascular confounds. It establishes a robust baseline (T/C 294%, 2.4× lifespan extension in S180 models) for SAR panels comparing N-substituted analogs. Ideal for P388/ADM, P388/VCR, and S180 systems. Inquire for bulk or custom synthesis.

Molecular Formula C50H84ClN
Molecular Weight 734.7 g/mol
CAS No. 77388-50-2
Cat. No. B1670097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecaprenylamine hydrochloride
CAS77388-50-2
SynonymsDecaprenylamine hydrochloride;  Decaprenylamine HCl
Molecular FormulaC50H84ClN
Molecular Weight734.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN)C)C)C)C)C)C)C)C)C)C.Cl
InChIInChI=1S/C50H83N.ClH/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51;/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40,51H2,1-11H3;1H/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+;
InChIKeyRZXYKAPSYZDSNM-CRAXORESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decaprenylamine Hydrochloride for Preclinical Chemosensitization Research


Decaprenylamine hydrochloride is a synthetic isoprenoid featuring an extended isoprene chain of approximately ten units, primarily investigated as a preclinical chemosensitizer that potentiates the cytotoxicity of established anticancer agents [1]. Unlike classical calcium channel blockers such as verapamil, this compound enhances the intracellular accumulation of drugs like doxorubicin and bleomycin A2 without exhibiting direct calcium channel-blocking activity at concentrations that effectively reverse multidrug resistance [2]. Its primary scientific value lies in its ability to modulate drug uptake and efflux mechanisms in resistant cancer cell lines, making it a specialized tool compound for studies of drug transport and chemoresistance pathways [3].

Critical Non-Interchangeability of Decaprenylamine Hydrochloride in Chemosensitization Experiments


Decaprenylamine hydrochloride cannot be generically substituted by other isoprenoids or classical calcium channel blockers due to its distinct chain length–activity relationship and unique mechanism of action. While compounds like N-(p-methylbenzyl)decaprenylamine (PMB-decaprenylamine) share the decaprenyl core, their chemosensitization potency and toxicity profiles diverge significantly [1]. More critically, unlike verapamil, which achieves drug resistance reversal through calcium channel blockade, decaprenylamine-based isoprenoids do not exhibit calcium channel-blocking activity even at high concentrations, indicating an alternative mechanism that circumvents the cardiovascular liabilities associated with verapamil-like agents [2]. Furthermore, decaprenoic acid, a structurally related isoprenoid, shows different tumor type specificity, being effective as a monotherapy in fibrosarcoma but failing to synergize with bleomycin in solid tumor systems where decaprenylamine hydrochloride demonstrates clear combination benefit [3]. These mechanistic and activity distinctions preclude direct substitution and underscore the need for precise compound selection in chemoresistance research.

Quantitative Comparative Performance Data for Decaprenylamine Hydrochloride vs. Structural and Functional Analogs


In Vivo Chemosensitization Efficacy in Murine Sarcoma 180 Ascites Model: Survival Extension vs. PMB-Decaprenylamine and Decaprenoic Acid

In a direct comparative in vivo study using male ICR mice bearing ascites sarcoma 180 (S180), decaprenylamine hydrochloride combined with bleomycin A2 (BLM) significantly extended survival compared to BLM alone. In this head-to-head assessment with other synthetic isoprenoids, the combination of decaprenylamine hydrochloride plus BLM achieved a T/C value (mean survival time of treated mice / mean survival time of controls) of 294%, corresponding to a 2.4-fold increase in lifespan over the effect of BLM alone [1]. This performance was intermediate between N-(PMB)-decaprenylamine hydrochloride plus BLM (T/C 357%; 2.3-fold increase) and decaprenoic acid plus BLM (T/C 279%; 1.8-fold increase) [1].

Chemosensitization Cancer Research Isoprenoids

Calcium Channel Activity Profile: Differentiation from Verapamil and Other Isoprenoids

A defining mechanistic distinction of decaprenylamine-based isoprenoids from classical chemosensitizers like verapamil is the absence of calcium channel-blocking activity. In a controlled study, calcium channel-blocking activity was not observed with 20 µg/mL of isoprenoid, whereas calcium channel activity was completely blocked by only 1 µg/mL verapamil [1]. This finding extends across multiple synthetic isoprenoids tested, including those with decaprenylamine core structures [1].

Multidrug Resistance Calcium Signaling Drug Mechanism

In Vitro Dopamine Transporter (DAT) and Nicotinic Acetylcholine Receptor (nAChR) Interaction Profile

Decaprenylamine hydrochloride exhibits distinct interactions with monoamine transporters and nicotinic acetylcholine receptors (nAChRs), a profile not shared by all isoprenoids. In vitro, it inhibits [³H]dopamine uptake at human DAT expressed in HEK293 cells with an IC₅₀ of 658 nM, and shows moderate inhibition of [³H]norepinephrine reuptake at human NET (IC₅₀ = 443 nM) but weaker activity at human SERT (IC₅₀ = 100 nM) [1]. Notably, it demonstrates nanomolar antagonist activity at human α3β4 nAChR (IC₅₀ = 1.8 nM) and human α4β2 nAChR (IC₅₀ = 12 nM) [1]. While this profile is reported for the compound, the absence of comparable data for other decaprenylamine analogs precludes direct potency ranking; nonetheless, it defines a unique polypharmacology that may be relevant for certain neuropharmacological applications and should be considered when interpreting cellular assay results.

Neuropharmacology Transporter Assays Receptor Profiling

Primary Experimental Use Cases for Decaprenylamine Hydrochloride Informed by Comparative Evidence


Investigating Non-Calcium-Mediated Multidrug Resistance Reversal Mechanisms

Use decaprenylamine hydrochloride as a chemosensitizer in multidrug-resistant cancer cell lines (e.g., P388/ADM, P388/VCR) when the research objective specifically excludes calcium channel modulation. The absence of calcium channel-blocking activity at active chemosensitization concentrations (up to 20 µg/mL) makes this compound a superior tool to verapamil for isolating calcium-independent resistance pathways [1].

In Vivo Preclinical Studies of Bleomycin Potentiation in Ascites Tumor Models

Employ decaprenylamine hydrochloride in combination with bleomycin A2 in murine ascites sarcoma 180 (S180) models to study enhanced survival outcomes. The established T/C value of 294% and 2.4-fold lifespan extension provide a quantifiable benchmark for evaluating novel combination regimens or comparing the efficacy of newly synthesized isoprenoid analogs in the same experimental system [2].

Pharmacological Profiling in Neuronal Cell Lines Requiring DAT/NET/nAChR Awareness

When using decaprenylamine hydrochloride in any cellular assay involving neuronal or neuroendocrine cell lines, account for its nanomolar-range antagonist activity at α3β4 and α4β2 nAChRs, and its micromolar inhibition of DAT and NET [3]. This intrinsic polypharmacology is critical for interpreting phenotypic changes in cells expressing these targets and may inform the selection of appropriate controls or alternative chemosensitizers for neuro-focused studies.

Structure-Activity Relationship (SAR) Studies of Isoprenoid Chemosensitizers

Include decaprenylamine hydrochloride as the unsubstituted parent compound in SAR panels evaluating the effect of N-substitutions (e.g., p-methylbenzyl) on chemosensitization potency and toxicity. Comparative data from in vivo survival studies show that N-substitution with p-methylbenzyl yields a higher T/C (357%) but also distinct in vivo activity limitations, making the parent compound a critical baseline for understanding the functional consequences of chemical modifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decaprenylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.